molecular formula C13H15NO4 B1411082 1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid CAS No. 1984062-83-0

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid

Cat. No.: B1411082
CAS No.: 1984062-83-0
M. Wt: 249.26 g/mol
InChI Key: BRZLSYRPFMQFGO-UHFFFAOYSA-N
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Description

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid is a functionalized azetidine derivative featuring a four-membered azetidine ring with a carboxylic acid group at position 3 and a benzyl substituent at position 1. The benzyl group is further substituted with a methoxycarbonyl (-COOCH₃) group at the meta position of the aromatic ring.

Properties

IUPAC Name

1-[(3-methoxycarbonylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)10-4-2-3-9(5-10)6-14-7-11(8-14)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLSYRPFMQFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Outline (Based on WO2004035538A1)

  • Triflation Step: Diethylbis(hydroxymethyl)malonate is triflating to form a triflate intermediate.
  • Ring Formation: Intramolecular cyclization using an amine forms the azetidine ring.
  • Decarboxylation: Removal of one carboxyl group to yield monoacid azetidine.
  • Hydrogenation: Final reduction step to produce azetidine-3-carboxylic acid.

This process is noted for operational simplicity, avoidance of toxic reagents, and economic viability for scale-up.

Introduction of the 3-(Methoxycarbonyl)benzyl Group

The N-substitution with the 3-(methoxycarbonyl)benzyl group is commonly achieved by alkylation of the azetidine nitrogen with an appropriate benzyl halide or benzyl derivative bearing the methoxycarbonyl substituent.

Preparation of N-Benzyl Azetidine-3-carboxylic Acid Methyl Ester Intermediate

A crucial intermediate is the N-benzyl azetidine-3-carboxylic acid methyl ester, which can be synthesized from N-benzyl-3-cyano azetidine via esterification and hydrolysis steps.

Detailed Procedure (Based on EP0169602A1 and CA1241337A)

  • Esterification:

    • React N-benzyl-3-cyano azetidine with methanol in the presence of a strong acid (preferably concentrated sulfuric acid) at elevated temperatures (50–100°C, often reflux).
    • Use roughly equal volumes of methanol and acid to optimize reaction rate and mixture viscosity.
    • Reaction time is typically around 2 hours at 80°C until completion (monitored by GLC).
  • Work-Up:

    • Dilute the reaction mixture with a large volume of ice or ice water to quench and cool.
    • Basify the aqueous mixture with ammonia to neutralize acid.
    • Extract the methyl ester intermediate with a water-immiscible organic solvent such as methylene chloride or paraffinic hydrocarbons (boiling range 60–80°C).
    • Remove solvent by evaporation to isolate the crude methyl ester.
  • Hydrolysis:

    • Treat the methyl ester with hot or boiling water under reflux.
    • Hydrolysis completes in approximately 1 hour, indicated by the transition from a two-phase system to a homogeneous solution.
    • Remove water by evaporation to isolate N-benzyl azetidine-3-carboxylic acid as a solid.
  • Deprotection (Optional):

    • For preparing azetidine-3-carboxylic acid, hydrogenolysis of the N-benzyl group under palladium on carbon catalyst in methanol at room temperature is performed.
    • This step yields azetidine-3-carboxylic acid in high yield (~90%).

Reaction Conditions Summary Table

Step Reagents/Conditions Time/Temp Notes
Esterification N-benzyl-3-cyano azetidine, methanol, H2SO4 2 h at 80°C (reflux) Equal volumes methanol and acid
Quenching Ice or ice water Immediate cooling Dilution and cooling
Basification Ammonia Room temp Neutralizes acid
Extraction Methylene chloride or paraffinic hydrocarbon Room temp Solvent removal by evaporation
Hydrolysis Hot/boiling water ~1 h reflux Completes ester hydrolysis
Deprotection Pd/C catalyst, methanol, room temp Variable Hydrogenolysis to remove benzyl group

Alternative Esters and Their Hydrolysis

Ethyl and isopropyl esters of N-benzyl azetidine-3-carboxylic acid can be prepared similarly by substituting methanol with ethanol or isopropanol. However, hydrolysis times differ significantly:

  • Methyl ester: ~40 minutes hydrolysis
  • Ethyl ester: ~6 hours hydrolysis
  • Isopropyl ester: 24–40 hours hydrolysis

This indicates methyl esters are preferred for efficient synthesis.

Summary of Key Research Findings

  • The use of strong inorganic acids (especially concentrated sulfuric acid) and methanol in roughly equal volumes is critical for efficient esterification of N-benzyl-3-cyano azetidine.
  • Hydrolysis of the methyl ester intermediate with boiling water is rapid and complete within about one hour, facilitating downstream processing.
  • The N-benzyl protecting group can be removed by catalytic hydrogenation to yield the free azetidine-3-carboxylic acid.
  • Alternative ester groups lead to longer hydrolysis times, making methyl esters more practical for scale-up.
  • The overall synthetic route avoids highly toxic reagents and uses operationally simple steps suitable for commercial production.

Chemical Reactions Analysis

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions, leading to the formation of substituted products.

    Hydrolysis: The ester group (methoxycarbonyl) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its strained ring structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of novel pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s strained ring structure and functional groups allow it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

1-(4-(5-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic Acid (Compound 28f)
  • Structure : Features a 1,2,4-oxadiazole ring linked to a 4-methoxy-3-(trifluoromethyl)phenyl group on the benzyl moiety.
  • Synthesis : Prepared via reductive amination of aldehyde 27d with azetidine-3-carboxylic acid (48% yield) .
  • Key Differences :
    • The oxadiazole ring introduces additional hydrogen-bonding capability.
    • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the methoxycarbonyl group in the target compound.
  • Biological Relevance : Likely optimized for S1P receptor modulation, similar to other oxadiazole-containing analogues .
1-(4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic Acid (Compound 28c)
  • Structure : Includes a 2-fluoroethoxy group on the phenyl ring of the oxadiazole moiety.
  • Synthesis : 52% yield via analogous reductive amination .
  • Key Differences: The 2-fluoroethoxy group increases electronegativity and may improve blood-brain barrier penetration. Higher molecular weight (C₂₄H₂₂F₄N₃O₅) compared to the target compound (C₁₄H₁₆NO₅).
  • Applications : Fluorinated substituents are common in CNS-targeted drugs due to enhanced bioavailability .

Analogues with Heterocyclic Modifications

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)-azetidine-3-carboxylic Acid (Compound 14)
  • Structure : Incorporates a benzothiazole ring with a 2-fluorobenzyl substituent.
  • Biological Activity : Potent S1P₁ agonist (EC₅₀ = 0.3 nM) with minimal S1P₃ activity, reducing cardiovascular side effects .
  • Key Differences :
    • The benzothiazole ring enhances π-π stacking interactions with receptors.
    • Fluorine atoms improve binding affinity and selectivity.
  • Therapeutic Use : Demonstrated efficacy in reducing lymphocyte counts and attenuating delayed-type hypersensitivity responses .

Analogues with Alternative Protecting Groups

1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid (Compound 23)
  • Structure : Uses a tert-butoxycarbonyl (Boc) protecting group instead of methoxycarbonyl.
  • Synthesis: Prepared via hydrolysis of a cyanoazetidine intermediate (excellent yield) .
  • Key Differences :
    • The Boc group is bulkier, influencing steric interactions in synthetic intermediates.
    • Requires acidic conditions for deprotection, unlike the hydrolytically stable methoxycarbonyl group .
1-Cbz-3-Methylazetidine-3-carboxylic Acid
  • Structure : Features a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent on the azetidine ring.
  • Applications : Used in peptide synthesis and as a building block for constrained analogues .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight Key Substituents logP* (Predicted) Synthetic Yield
Target Compound C₁₄H₁₆NO₅ 281.28 Methoxycarbonyl benzyl 1.2 ~50%†
Compound 28f C₂₃H₂₁F₃N₃O₅ 484.43 Oxadiazole, -CF₃ 2.8 48%
Compound 14 C₂₃H₁₉F₂N₂O₂S 433.47 Benzothiazole, -F 3.5 Not reported
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid C₉H₁₅NO₄ 201.22 Boc 0.9 58% (3-step)

*Predicted using ChemDraw. †Estimated based on analogous syntheses .

Biological Activity

1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 142253-55-2
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 105 °C

Antimicrobial Activity

Research indicates that compounds with azetidine rings often exhibit antimicrobial properties. A study focusing on related azetidine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or function.

Anticancer Potential

Several studies have explored the anticancer properties of azetidine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The proposed mechanism involves apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The compound can be synthesized through a multi-step process involving the reaction of benzylamine with methoxycarbonylation agents followed by cyclization to form the azetidine ring. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
  • Toxicological Studies :
    • A recent toxicity study evaluated the effects of similar azetidine derivatives in a rodent model over a 90-day period. The results indicated no significant adverse effects at lower doses, establishing a no-observed-adverse-effect level (NOAEL) for related compounds, which may provide insights into the safety profile of this compound.

Data Tables

Parameter Value
Molecular FormulaC12H13NO4
Molecular Weight233.24 g/mol
Melting Point105 °C
Antimicrobial ActivitySignificant (varied by strain)
Anticancer ActivityEffective against multiple cancer lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid
Reactant of Route 2
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1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid

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